

4-Nitrophenyl hydrogen phenylphosphonate basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Nitrophenyl hydrogen phenylphosphonate
Cat. No.:	B160774

[Get Quote](#)

An In-Depth Technical Guide to **4-Nitrophenyl hydrogen phenylphosphonate**: Properties and Applications

This guide provides a comprehensive technical overview of **4-Nitrophenyl hydrogen phenylphosphonate** (NPPP), a pivotal research tool in enzymology and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer field-proven insights into the causality behind its applications and experimental protocols.

Introduction: The Utility of a Chromogenic Phosphonate

4-Nitrophenyl hydrogen phenylphosphonate, also known as p-Nitrophenyl phenylphosphonate (NPPP), is an organophosphorus compound widely recognized for its role as a chromogenic substrate. Its utility stems from a stable phosphonate ester linkage that, upon enzymatic cleavage, releases 4-nitrophenol, a distinct yellow chromophore. This property enables the simple and continuous spectrophotometric monitoring of various phosphodiesterase and phosphatase activities.

Compared to naturally occurring substrates or other synthetic alternatives like bis(4-nitrophenyl) phosphate, NPPP is often preferred due to its superior stability, ease of synthesis, and a higher rate of hydrolysis under saturating enzyme conditions.^{[1][2][3]} These

characteristics make it an invaluable reagent for enzyme kinetics, inhibitor screening, and various biochemical assays.[\[1\]](#)[\[4\]](#)

PART 1: Core Physicochemical Properties

A thorough understanding of NPPP's fundamental properties is critical for its effective use in experimental design. These properties dictate its handling, storage, and application in aqueous and organic media.

Nomenclature and Structure

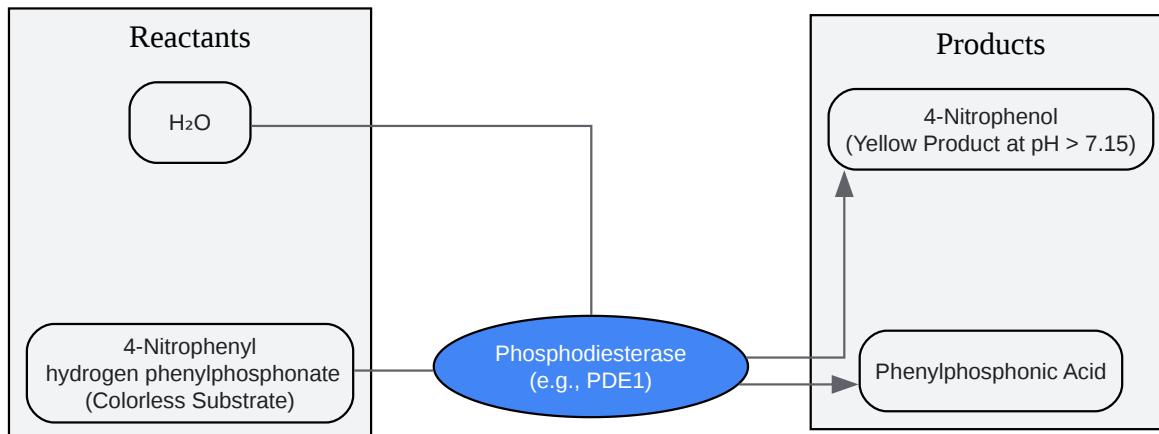
- Systematic Name: P-phenyl-phosphonic acid, mono(4-nitrophenyl) ester[\[2\]](#)
- Common Synonyms: **4-Nitrophenyl hydrogen phenylphosphonate**, p-Nitrophenyl phenylphosphonate (NPPP), para-Nitrophenyl phenylphosphonate[\[2\]](#)[\[5\]](#)
- CAS Number: 57072-35-2[\[5\]](#)

The structure features a stable phenyl group directly bonded to the phosphorus atom and a 4-nitrophenyl group linked via an ester oxygen. The electron-withdrawing nature of the 4-nitro group makes the P-O ester bond susceptible to nucleophilic attack and enzymatic hydrolysis.

Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	$C_{12}H_{10}NO_5P$	[2] [5]
Molecular Weight	279.19 g/mol	[5] [6]
Appearance	White to off-white crystalline powder	[6]
Purity	Typically $\geq 98\%$ (TLC)	[5] [6]
UV/Vis. λ_{max}	215, 272 nm (for NPPP itself)	[2]
Storage Temperature	-20°C	[6]

Solubility & Stability: A Practical Perspective


- Solubility: NPPP is readily soluble in organic solvents like dimethylformamide (DMF) (~30 mg/mL) and dimethyl sulfoxide (DMSO) (~14 mg/mL), but is only sparingly soluble in aqueous buffers.[2]
 - Expert Insight: This differential solubility is the cornerstone of preparing working solutions. The standard and trustworthy protocol involves creating a concentrated stock solution in anhydrous DMF or DMSO. This stock is then diluted to the final working concentration in the desired aqueous buffer immediately before use. This procedure prevents the precipitation of the substrate in the assay medium.
- Stability: As a solid, NPPP is highly stable, with a shelf life of at least four years when stored properly at -20°C.[2] However, its stability in solution is limited.
 - Expert Insight: Aqueous working solutions of NPPP are prone to slow, non-enzymatic hydrolysis. Therefore, it is strongly recommended that aqueous solutions be prepared fresh daily.[2] Stock solutions in anhydrous DMSO or DMF are more stable but should still be stored at -20°C and protected from moisture.

PART 2: The Mechanism of Chromogenic Detection

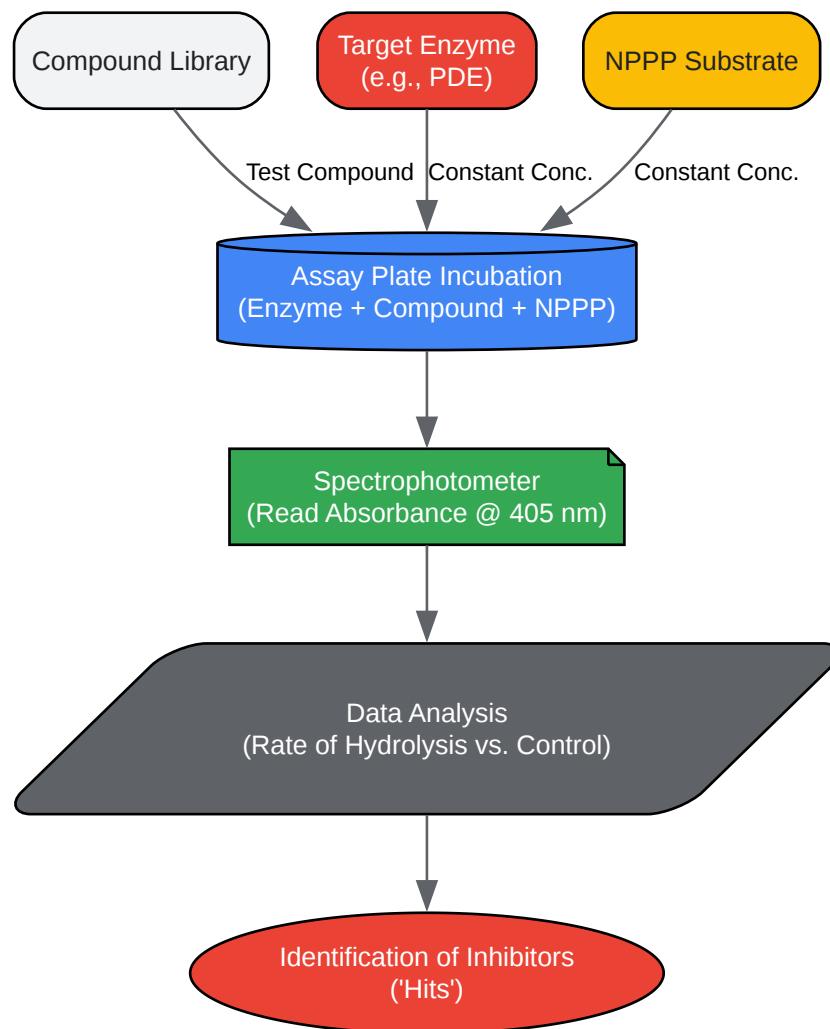
The functionality of NPPP as a substrate hinges on the enzymatic release of 4-nitrophenol (pNP). The appearance of the yellow color is pH-dependent and directly related to the pKa of the liberated pNP.

Enzymatic Hydrolysis

NPPP is a substrate for a range of hydrolases, most notably 5'-nucleotide phosphodiesterases (PDEs), but also other enzymes such as bovine pancreatic deoxyribonuclease.[1][7] The enzymatic reaction hydrolyzes the phosphoester bond, releasing phenylphosphonic acid and 4-nitrophenol.

[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of 4-nitrophenol.


Trustworthiness Pillar: This equilibrium is the most critical factor in assay design. To ensure accurate and reproducible results, assays must either be performed at a constant pH well above 7.5 or, for endpoint assays, the reaction must be stopped by adding a strong base (e.g., 1 M NaOH). This final step quantitatively converts all liberated 4-nitrophenol to the colored 4-nitrophenolate, providing a stable and maximal signal for measurement. [8]

PART 3: Applications in Research and Drug Development

NPPP's reliable properties make it a versatile tool for probing biological systems.

Enzyme Kinetics and High-Throughput Screening (HTS)

The continuous nature of the colorimetric readout makes NPPP ideal for determining key enzyme kinetic parameters, such as K_m and V_{max} , for phosphodiesterases. It is widely used to screen compound libraries for potential inhibitors. The simplicity of the "mix-and-read" protocol is highly amenable to automation and high-throughput applications.

[Click to download full resolution via product page](#)

Caption: Workflow for an enzyme inhibitor screening assay using NPPP.

Drug Discovery and Development

Phosphorus-containing compounds are a significant class of therapeutic agents. [4]NPPP serves as a key intermediate in the synthesis of more complex phosphonate esters, which are explored for various pharmaceutical applications. [4]Furthermore, its use in studying the mechanisms of enzymes that detoxify organophosphorus nerve agents, such as sarin and soman, highlights its relevance in the development of potential antidotes. [1]

PART 4: Validated Experimental Protocols

The following protocols are designed to be self-validating systems, incorporating necessary controls and expert insights for robust and reliable data generation.

Protocol 1: Preparation of NPPP Stock and Working Solutions

This protocol ensures the substrate is fully solubilized and stable for immediate use.

- Materials:
 - **4-Nitrophenyl hydrogen phenylphosphonate (NPPP) solid**
 - Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
 - Assay buffer (e.g., Tris-HCl, pH 8.0)
- Procedure for 100 mM Stock Solution:
 1. Equilibrate the NPPP vial to room temperature before opening to prevent moisture condensation.
 2. Weigh out 27.92 mg of NPPP and place it in a sterile microcentrifuge tube.
 3. Add 1.0 mL of anhydrous DMSO or DMF.
 4. Vortex thoroughly until the solid is completely dissolved. The solution should be clear and may be faintly yellow.
 5. Causality Check: Using an anhydrous solvent is critical to prevent premature hydrolysis of the stock solution during storage.
 6. Store this stock solution in small aliquots at -20°C, protected from light.
- Procedure for 1 mM Working Solution:
 1. Immediately before use, thaw one aliquot of the 100 mM stock solution.

2. Perform a 1:100 dilution in chilled assay buffer. For example, add 10 μ L of the 100 mM stock to 990 μ L of assay buffer.
3. Vortex gently to mix.
4. Validation Step: The working solution should be clear. Any cloudiness indicates precipitation and requires adjustment of the protocol (e.g., increasing the final DMSO concentration in the assay). Use this solution the same day it is prepared.

Protocol 2: Standard Phosphodiesterase (PDE) Activity Assay

This protocol provides a template for measuring PDE activity in a 96-well plate format.

- Materials:
 - 1 mM NPPP working solution (from Protocol 1)
 - Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0)
 - Purified enzyme solution (diluted in assay buffer)
 - Stop Solution (1 M NaOH)
 - Clear, flat-bottom 96-well microplate
- Experimental Setup (per well):
 - Test Wells: 50 μ L Assay Buffer + 25 μ L Enzyme Solution
 - Negative Control (No Enzyme): 75 μ L Assay Buffer
 - Positive Control (If available): 50 μ L Assay Buffer + 25 μ L of a known active enzyme lot
- Assay Procedure (Endpoint):
 1. Add the buffer and enzyme solutions to the appropriate wells as described above.

2. Expert Insight: To test for compound interference in an inhibitor screen, add the test compound at this stage and pre-incubate with the enzyme for 10-15 minutes at the assay temperature.
3. Initiate the reaction by adding 25 μ L of the 1 mM NPPP working solution to all wells. The final NPPP concentration will be 250 μ M in a 100 μ L volume.
4. Incubate the plate at the desired temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
5. Stop the reaction by adding 50 μ L of 1 M NaOH to each well. The color in the active wells will intensify and stabilize.
6. Validation Step: The "No Enzyme" control should remain colorless. Any yellow color indicates spontaneous substrate degradation, which must be subtracted as background.
7. Read the absorbance at 405 nm using a microplate reader.

- Data Analysis:
 - Subtract the average absorbance of the "No Enzyme" control from all other wells.
 - Enzyme activity is proportional to the corrected absorbance.

PART 5: Safety and Handling

While specific toxicity data for NPPP is not extensively documented, its chemical structure as an organophosphorus compound and its relation to other nitrophenyl phosphates warrant careful handling.

- General Precautions: Handle in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles (eyeshields), and a lab coat. [6] [9]For handling the powder, a type N95 (US) respirator is recommended. [6]* Hazard Profile (based on related compounds): Similar compounds are classified as causing skin and serious eye irritation. May cause an allergic skin reaction. Harmful if swallowed. * Disposal:

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.

Trustworthiness Pillar: Always consult the material safety data sheet (MSDS) provided by your specific supplier for the most accurate and comprehensive safety information before handling this compound.

Conclusion

4-Nitrophenyl hydrogen phenylphosphonate is a robust and reliable tool for the study of phosphodiesterases and other hydrolases. Its favorable stability and the clear, pH-dependent chromogenic signal of its hydrolysis product provide a basis for sensitive and reproducible assays. By understanding the core principles of its chemistry—particularly the solubility constraints and the pKa of its leaving group—researchers can design and execute validated experimental protocols, generating high-quality data for enzyme characterization and drug discovery initiatives.

References

- PubChem. (n.d.). 4-Nitrophenyl Phosphate. National Center for Biotechnology Information.
- MySkinRecipes. (n.d.). 4-Nitrophenyl Phenylphosphonate.
- The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis.
- Sabio-RK. (n.d.). Reaction Details: H₂O + 4-Nitrophenyl phenyl phosphonate.
- Blue Tiger Scientific. (n.d.). 4-Nitrophenyl Phenylphosphonate – Highly Pure.
- Wikipedia. (n.d.). 4-Nitrophenol.
- Conti, M., & Beavo, J. (2007). Therapeutic targeting of 3',5'-cyclic nucleotide phosphodiesterases: Inhibition and beyond. *Nature Reviews Drug Discovery*, 6(9), 717–735. This is a general reference on PDEs.
- Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. *Pharmacological reviews*, 58(3), 488–520. This is a general reference on PDEs.
- Life Science Products. (n.d.). 4-Nitrophenyl Phenylphosphonate (Highly Pure).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 4-Nitrophenyl Phenylphosphonate [myskinrecipes.com]
- 4. scbt.com [scbt.com]
- 5. 4-Nitrophenyl phenylphosphonate adenosinereceptoragonist,5'-NucleotidePhosphodiesterasesubstrate 57072-35-2 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Nitrophenyl hydrogen phenylphosphonate basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160774#4-nitrophenyl-hydrogen-phenylphosphonate-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com